molecular formula C8H12N2O B13319398 3-Ethyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole

3-Ethyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole

Cat. No.: B13319398
M. Wt: 152.19 g/mol
InChI Key: ORXPJKBWHUUEIR-UHFFFAOYSA-N
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Description

3-Ethyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole is a heterocyclic compound that features a pyrano-pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization with an aldehyde in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

3-Ethyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole
  • Ethyl 1,4,5,7-tetrahydropyrano[3,4-C]pyrazole-3-carboxylate

Comparison: 3-Ethyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole is unique due to the presence of the ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-ethyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

InChI

InChI=1S/C8H12N2O/c1-2-7-6-5-11-4-3-8(6)10-9-7/h2-5H2,1H3,(H,9,10)

InChI Key

ORXPJKBWHUUEIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NNC2=C1COCC2

Origin of Product

United States

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